Product packaging for 5-Aminonaphthalene-2-carboxylic acid(Cat. No.:CAS No. 100184-66-5)

5-Aminonaphthalene-2-carboxylic acid

Cat. No.: B009092
CAS No.: 100184-66-5
M. Wt: 187.19 g/mol
InChI Key: XVOBQVZYYPJXCK-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127022. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B009092 5-Aminonaphthalene-2-carboxylic acid CAS No. 100184-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOBQVZYYPJXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298937
Record name 5-aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100184-66-5
Record name 5-aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies for 5 Aminonaphthalene 2 Carboxylic Acid

Advanced Synthetic Methodologies

The synthesis of 5-Aminonaphthalene-2-carboxylic acid and its derivatives is increasingly benefiting from advanced methodologies that offer significant advantages over traditional batch processing. These techniques not only accelerate reaction times but also provide superior control over reaction parameters, leading to higher yields and purities.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave energy to heat polar solvents and reactants directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods. researchgate.netnih.gov The use of microwave radiation can facilitate difficult transformations without the need for high pressures or harsh coupling reagents. nih.gov

In the context of synthesizing naphthalene (B1677914) derivatives, microwave irradiation can be applied to various reaction steps, including the formation of amide bonds and the construction of heterocyclic systems. nih.govijprs.com For instance, the direct amidation of carboxylic acids with amines, a process that is typically challenging, can be achieved rapidly under solvent-free conditions using a catalyst like ceric ammonium (B1175870) nitrate (B79036) in a microwave reactor. nih.gov This approach is versatile, accommodating a wide range of aromatic and aliphatic substrates. nih.gov The key advantages of this "green chemistry" protocol include significantly shorter reaction times, high efficiency, and the generation of minimal waste. nih.gov

Continuous-Flow Microreactor Techniques for this compound Derivatives

Continuous-flow microreactors offer a paradigm shift from traditional batch synthesis, enabling precise control over reaction conditions such as temperature, pressure, and residence time. researchgate.net This technology is particularly advantageous for multi-step syntheses, improving safety, reproducibility, and scalability. researchgate.net The synthesis of aminonaphthalene derivatives has been successfully adapted to microreactor systems, demonstrating similar or even improved yields with a significant reduction in reaction time—often with an empirical acceleration factor of 3 to 10 compared to batch methods. researchgate.net

For example, in a multi-step synthesis of a key aminonaphthalene intermediate, several reaction types, including nucleophilic substitution and Wittig-Horner olefination, were optimized for a microreactor setup. researchgate.netumich.edu The olefination using sodium ethoxide (NaOEt) in the microreactor produced the desired product in 89% yield with a residence time of just 47 minutes at 25°C. researchgate.netumich.edu

Table 1: Comparison of Wittig-Horner Olefination in Batch vs. Microreactor (MR) researchgate.net
EntryBase / SolventBatch Mode Yield (Time, Temp)MR Yield (Residence Time, Temp)
1NaH / THF92% (12 h, rt)-
2n-BuLi / THF84% (17 h, rt)-
3n-BuLi / DMSO81% (11 h, 45°C)35% (54 min, 40°C)
4NaOEt / EtOH97% (5 h, rt)89% (47 min, 25°C)

Regioselective Functionalization and Structural Diversification

The aminonaphthalene scaffold allows for extensive structural modification through regioselective reactions, enabling the creation of diverse chemical libraries. Key functionalization strategies include alkylation at the nitrogen or potential oxygen atoms and manipulation of the carboxylic acid group.

The selective alkylation of aminonaphthalene scaffolds, which can possess both N-H and O-H (in tautomeric forms or as substituents) groups, is a critical step in structural diversification. The selectivity between N- and O-alkylation is influenced by several factors, including the choice of base, solvent, and the structure of the alkylating agent. nih.gov

In systems containing an amide or lactam functionality, alkylation can be directed exclusively toward the oxygen atom. For example, treating a tetrahydrobenzo[c] researchgate.netumich.edunaphthyridin-5(6H)-one scaffold with various bases (such as NaH, LiHMDS, or K₂CO₃) followed by an alkyl bromide resulted in the exclusive formation of the O-alkylated product. nih.gov The use of potassium carbonate in DMF at 80°C proved to be the most effective condition, yielding 75-82% of the O-alkylated analogue. nih.gov This high regioselectivity is attributed to a combination of steric effects from the alkylating agent and electronic effects from the amino group that favor the formation of the phenolic tautomer. nih.gov Conversely, achieving N-alkylation often requires alternative synthetic routes, such as employing a Buchwald coupling strategy. nih.gov

The introduction of the carboxylic acid group is a fundamental transformation. Modern methods, such as continuous-flow carboxylation using carbon dioxide (CO₂), offer a safe and efficient alternative to traditional techniques. durham.ac.ukworktribe.com Tube-in-tube gas-permeable membrane reactors allow for the efficient delivery of CO₂ into a flow stream containing a Grignard or organolithium reagent, leading to the formation of the corresponding carboxylic acid in high yields and purity. durham.ac.uk This method avoids the hazards of high-pressure batch equipment and allows for precise control over the reaction. durham.ac.uk

Once the carboxyl group is present as an ester, hydrolysis is a common final step. This can be achieved through various methods, including acid-catalyzed cleavage. For instance, a tert-butyl ester can be cleaved by dissolving the substrate in a solvent like dichloromethane (B109758) and reacting it with trifluoroacetic acid (TFA), a transformation that is rapid and can be adapted to microreactor systems. researchgate.net Enzymatic hydrolysis using carboxylesterases also represents a powerful method for converting ester prodrugs into their active carboxylic acid forms. nih.gov

Precursor Chemistry and Synthetic Pathways

The synthesis of aminonaphthalenesulfonic acids, which are structurally analogous to this compound, provides insight into plausible synthetic pathways. A common industrial route begins with naphthalene itself. chemicalbook.com The general strategy involves a sequence of sulfonation, nitration, and reduction.

A typical pathway involves:

Sulfonation: Naphthalene is treated with sulfuric acid to introduce one or more sulfonic acid groups. The position of sulfonation is highly dependent on reaction temperature.

Nitration: The resulting naphthalenesulfonic acid is then reacted with nitric acid to introduce a nitro group.

Reduction: The nitro group is subsequently reduced to an amino group, commonly using iron and acid (e.g., the Béchamp reduction). chemicalbook.com

For example, the synthesis of 5-amino-1-naphthalenesulfonic acid (Laurent's acid) involves the reduction of 1-nitronaphthalene-5-sulfonic acid. wikipedia.org It is reasonable to infer that a similar pathway, starting with the appropriate nitronaphthalene precursor followed by carboxylation and reduction steps, would be a viable route for the synthesis of this compound.

Utilization of Naphthalene Derivatives as Starting Materials

The synthesis of this compound often commences from readily available naphthalene precursors. A primary route involves the strategic modification of a related hydroxynaphthalene derivative. Specifically, 5-Hydroxynaphthalene-2-carboxylic acid stands out as a key starting material. guidechem.comlookchem.com This precursor contains the necessary carbon skeleton and the carboxylic acid moiety at the desired position. The synthetic challenge lies in the efficient conversion of the hydroxyl group at the C-5 position into an amino group. This transformation is typically achieved through amination reactions, with the Bucherer reaction being a prominent example.

The general approach involves subjecting the hydroxyl-substituted naphthalene carboxylic acid to conditions that favor the replacement of the -OH group with an -NH2 group. The selection of the starting material is crucial, as the positions of the existing functional groups direct the outcome of the reaction, making 5-Hydroxynaphthalene-2-carboxylic acid an ideal candidate for producing the target compound with the desired isomeric purity.

Bucherer Reaction Applications in Aminonaphthalene Synthesis

The Bucherer reaction is a cornerstone of naphthalene chemistry, providing a reliable and reversible method for the conversion of naphthols to naphthylamines. wikipedia.orgorganicreactions.org This reaction is conducted in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite solution. organicreactions.org Its discovery is credited to the French chemist Robert Lepetit in 1898, with German chemist Hans Theodor Bucherer later exploring its reversibility and industrial potential in 1904. wikipedia.org

The mechanism of the Bucherer reaction is a multi-step process:

Protonation and Addition: A proton adds to a carbon atom of the naphthol, followed by the addition of a bisulfite anion. wikipedia.org

Tautomerization: This adduct tautomerizes to form a more stable tetralone sulfonic acid derivative. wikipedia.org

Nucleophilic Addition and Dehydration: The amine (ammonia in this case) acts as a nucleophile, attacking the carbonyl group. Subsequent loss of a water molecule forms a resonance-stabilized cation. wikipedia.org

Deprotonation and Elimination: The cation is deprotonated to an enamine, which then eliminates sodium bisulfite to yield the final naphthylamine product. wikipedia.org

This reaction is particularly valuable for synthesizing aminonaphthalene derivatives that are important as dye intermediates. organicreactions.org By applying the Bucherer reaction to 5-Hydroxynaphthalene-2-carboxylic acid, a direct and efficient pathway to this compound is established.

ReactionStarting MaterialKey ReagentsProduct
Bucherer Reaction5-Hydroxynaphthalene-2-carboxylic acidAmmonia, Sodium BisulfiteThis compound

Design and Synthesis of Advanced this compound Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, makes it an excellent building block for more complex molecules. These reactive sites can be selectively targeted to build side chains or to construct fused ring systems.

Side-Chain Carboxylated Naphthalene Derivatives

The amino and carboxylic acid groups on the naphthalene core are ideal handles for introducing new functionalities, including side chains that themselves contain carboxylic acid groups. These modifications can significantly alter the chemical and physical properties of the parent molecule.

One common strategy is the acylation of the amino group. The reaction of this compound with an acid anhydride (B1165640) or acyl chloride can form an amide bond. khanacademy.orgmsu.edu If the acylating agent contains an additional ester group, subsequent hydrolysis can yield a derivative with a new carboxylated side chain.

Reaction Scheme Example:

Step 1 (Amide Formation): this compound reacts with a cyclic anhydride, such as succinic anhydride. The amino group attacks the electrophilic carbonyl carbon of the anhydride, leading to the opening of the anhydride ring and the formation of an amide bond.

Step 2 (Product): The resulting product is a naphthalene derivative with a new four-carbon side chain terminating in a carboxylic acid group, attached via an amide linkage to the C-5 position.

Starting MaterialReagentProduct
This compoundSuccinic Anhydride5-(3-carboxypropanamido)naphthalene-2-carboxylic acid

Naphthalene-Based Heterocyclic Systems

The synthesis of fused heterocyclic systems is a major application of this compound and its derivatives. The amino and carboxyl groups can participate in intramolecular or intermolecular cyclization reactions to form new rings. These reactions are pivotal in creating polycyclic structures with potential applications in materials science and medicinal chemistry.

A powerful strategy involves multi-step sequences where both the amino and carboxylic acid functionalities are utilized to build complex heterocyclic frameworks. For instance, the amino group can be used as a nucleophile to form an initial bond, and the carboxylic acid can be converted into a reactive intermediate (like an acyl chloride) to complete a cyclization. libretexts.org

In one synthetic approach, aminoquinazolinone derivatives can be reacted with various reagents to generate novel triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov This often involves the initial formation of a Schiff base through the condensation of an amino group with an aldehyde, followed by nucleophilic attack and cyclization. nih.govguilan.ac.ir While this example uses a quinazolinone core, the principles of using an aromatic amine to build fused heterocyclic systems are broadly applicable and demonstrate the potential of the amino group on the this compound scaffold to participate in similar cyclization cascades.

Reactant AReactant BReaction TypeResulting Heterocyclic System
Aromatic Amine (e.g., derivative of this compound)AldehydeCondensationSchiff Base Intermediate
Schiff Base IntermediateAnother bifunctional reagentCyclizationFused Polycyclic Heterocycle

Advanced Spectroscopic and Computational Investigations of 5 Aminonaphthalene 2 Carboxylic Acid

Comprehensive Spectroscopic Characterization

Spectroscopic characterization is fundamental to understanding the structural and electronic properties of a molecule. For 5-Aminonaphthalene-2-carboxylic acid, a combination of techniques including electronic absorption, fluorescence, and nuclear magnetic resonance spectroscopy provides a complete picture of its molecular framework and photophysical behavior.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene (B1677914) aromatic system. The presence of the amino (-NH2) and carboxylic acid (-COOH) groups, which act as auxochromic and chromophoric groups, respectively, is anticipated to cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene.

Typically, carboxylic acids and their unsaturated derivatives exhibit an absorption maximum around 210 nm. researchgate.net The extended π-system of the naphthalene core, combined with the electron-donating amino group, would likely result in multiple absorption bands at longer wavelengths, characteristic of aromatic compounds. The specific absorption maxima would be sensitive to solvent polarity.

Table 1: Expected UV-Vis Absorption Data for this compound This table is illustrative and based on typical values for related aromatic compounds.

SolventExpected λmax 1 (nm)Expected λmax 2 (nm)Molar Absorptivity (ε) (M-1cm-1)
Ethanol~240-260~320-350Data not available
Acetonitrile~240-260~315-345Data not available
Water (pH 7)~245-265~325-355Data not available

Fluorescence Spectroscopy and Photophysical Properties

Naphthalene and its derivatives are well-known for their fluorescent properties, making them valuable as molecular probes. nih.gov The fluorescence of this compound would arise from the de-excitation of the electronically excited naphthalene ring system. The amino group, being an electron-donating group, generally enhances fluorescence quantum yield.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For naphthalene derivatives, quantum yields can be high due to the rigidity of the aromatic structure. nih.gov The quantum yield of this compound would be determined relative to a known standard. This value is highly dependent on the molecular environment, including the solvent.

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in molecular geometry or electronic distribution upon excitation, a characteristic often seen in molecules with intramolecular charge transfer (ICT) character. mdpi.com The presence of both an electron-donating group (-NH2) and an electron-withdrawing group (-COOH) on the naphthalene scaffold suggests that this compound could exhibit a notable Stokes shift, which would also be influenced by solvent polarity.

Table 2: Hypothetical Photophysical Properties of this compound in Ethanol This table is for illustrative purposes only. Experimental data is not available in the cited sources.

λabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
~330~420~6500Data not available

The fluorescence emission of aminonaphthalene derivatives is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ekb.eg For this compound, an increase in solvent polarity is expected to stabilize the more polar excited state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. This behavior is a hallmark of molecules where the dipole moment increases upon excitation. The study of emission spectra in a range of solvents with varying polarities can provide insight into the charge distribution in the excited state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, the ¹H NMR spectrum would show distinct signals for each of the aromatic protons on the naphthalene ring. Their chemical shifts (δ) and coupling patterns (singlets, doublets, triplets) would allow for unambiguous assignment to their respective positions on the ring structure. The protons of the amino group (-NH2) would likely appear as a broad singlet, and the acidic proton of the carboxylic acid (-COOH) would be highly deshielded, appearing far downfield (typically 10-12 ppm), a characteristic signal for this functional group. libretexts.org

The ¹³C NMR spectrum would complement the proton data, showing a unique signal for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is particularly noteworthy, as it appears in a distinctive downfield region (typically 160-180 ppm). libretexts.org The other aromatic carbons would appear in the approximate range of 110-150 ppm.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents typical chemical shift ranges for the functional moieties and is for illustrative purposes. Specific experimental values are not available in the cited literature.

AtomNucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic Protons¹H7.0 - 8.5d, t, m
Amine Protons (-NH₂)¹H4.0 - 6.0 (broad)s (broad)
Carboxylic Acid Proton (-COOH)¹H10.0 - 12.0 (broad)s (broad)
Aromatic Carbons¹³C110 - 150-
Carboxylic Carbonyl Carbon (-COOH)¹³C160 - 180-

Mass Spectrometry (MS) for Molecular Confirmation and Adduct Analysis

Mass spectrometry is an indispensable analytical technique for the confirmation of the molecular weight and investigation of the fragmentation patterns of synthesized compounds. For this compound (molecular formula C₁₁H₉NO₂, molecular weight 187.19 g/mol ), soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate intact molecular ions with minimal fragmentation. alfa-chemistry.comnih.gov In ESI-MS, the molecular ion is often observed not as a radical cation (M⁺) but as an adduct ion, formed by the association of the analyte molecule with a precursor ion present in the sample solution. acdlabs.com

The confirmation of the molecular weight of this compound would be achieved by identifying the peak corresponding to its protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 188.19. Given the presence of both an acidic carboxylic group and a basic amino group, the molecule can be analyzed in both positive and negative ion modes.

In positive ion mode, common adducts include those formed with protons ([M+H]⁺), sodium ions ([M+Na]⁺), and potassium ions ([M+K]⁺), which may be present as impurities in the solvent or glassware. acdlabs.comucdavis.edu The formation of these adducts is crucial for identifying the molecular ion peak, especially in complex matrices. acdlabs.com In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 186.18.

Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion. For this compound, characteristic neutral losses would be expected, such as the loss of water ([M+H-H₂O]⁺) or the loss of the carboxyl group as formic acid ([M+H-HCOOH]⁺) or carbon dioxide ([M+H-CO₂]⁺) from the protonated molecule.

Table 1: Predicted m/z Values for Molecular and Adduct Ions of this compound in ESI-MS

Ion SpeciesFormulaPredicted m/zIonization Mode
Protonated Molecule[C₁₁H₉NO₂ + H]⁺188.19Positive
Sodium Adduct[C₁₁H₉NO₂ + Na]⁺210.17Positive
Potassium Adduct[C₁₁H₉NO₂ + K]⁺226.15Positive
Deprotonated Molecule[C₁₁H₉NO₂ - H]⁻186.18Negative

X-ray Crystallography for Solid-State Structures and Supramolecular Interactions

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique is unparalleled for determining the precise molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing. nih.gov While a specific crystal structure for this compound is not detailed in the available literature, its structural features allow for well-founded predictions of its solid-state behavior based on crystallographic studies of analogous molecules, such as indole-carboxylic acids and other naphthalene derivatives. mdpi.comcaltech.edu

The molecule possesses key functional groups capable of forming strong intermolecular interactions: the carboxylic acid group (-COOH) and the amino group (-NH₂). It is highly probable that the carboxylic acid moieties would form robust, cyclic hydrogen-bonded dimers via O—H···O interactions, a common and stabilizing supramolecular synthon observed in the crystal structures of many carboxylic acids. mdpi.com

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorDescription
Hydrogen BondO-H (Carboxyl)O=C (Carboxyl)Formation of cyclic dimers, a highly prevalent motif in carboxylic acids. mdpi.com
Hydrogen BondN-H (Amino)O=C (Carboxyl)Links dimers into extended supramolecular assemblies.
π-π StackingNaphthalene RingNaphthalene RingFace-to-face or offset stacking of aromatic rings, contributing to crystal packing stability.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations allow for the determination of optimized molecular geometries, electronic energies, and the distribution of electron density. researchgate.netnih.gov For this compound, DFT studies, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its fundamental chemical nature.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. jeires.com A smaller gap generally implies higher reactivity. researchgate.net The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the naphthalene scaffold significantly influences the energies and spatial distribution of these orbitals.

A Molecular Electrostatic Potential (MEP) map can also be calculated to visualize the charge distribution. This map reveals electron-rich regions (negative potential), such as around the oxygen atoms of the carboxyl group, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), like the acidic proton of the carboxyl group, which are prone to nucleophilic attack.

Table 3: Representative Theoretical Electronic Properties for Naphthalene Derivatives Calculated by DFT

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalCorrelates with ionization potential and electron-donating ability. jeires.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalCorrelates with electron affinity and electron-accepting ability. jeires.com
ΔE (LUMO-HOMO)Energy GapAn indicator of chemical reactivity and kinetic stability. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the electronic excited states of molecules. researchgate.netuci.edu It extends the framework of ground-state DFT to model the response of a molecule to a time-dependent electromagnetic field, such as light. researchgate.net This allows for the calculation of properties directly related to optical absorption spectra, providing a theoretical counterpart to experimental UV-Vis spectroscopy. rsc.org

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). The calculations also yield the oscillator strength for each electronic transition, a theoretical measure of the transition's intensity. researchgate.net By analyzing the molecular orbitals involved in the dominant transitions (e.g., HOMO→LUMO, HOMO-1→LUMO), the nature of the excitations, such as π→π* or n→π*, can be characterized. These transitions are expected to be heavily influenced by the π-system of the naphthalene ring and the lone pairs on the nitrogen and oxygen atoms. The accuracy of TD-DFT makes it a valuable method for interpreting experimental spectra and understanding the photophysical properties of the molecule. researchgate.net

Table 4: Illustrative TD-DFT Output for a Generic Aromatic Molecule

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Type
S₁3.543500.25HOMO → LUMO (95%)π → π
S₂4.133000.01HOMO-1 → LUMO (88%)n → π
S₃4.772600.89HOMO → LUMO+1 (92%)π → π*

Molecular Dynamics Simulations of Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. sci-hub.se By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into both structural and dynamic properties. nih.gov

For this compound, MD simulations can be employed to explore its interactions in a condensed phase, such as in an aqueous solution or as a molecular crystal. In solution, simulations can reveal the structure of the solvation shell around the molecule, identifying preferential interactions between the solute's functional groups and solvent molecules. sci-hub.se For example, the formation and dynamics of hydrogen bonds between the amino and carboxylic acid groups and surrounding water molecules could be quantified. sci-hub.se

In the solid state, MD simulations can be used to assess the stability and dynamics of the supramolecular structures predicted by X-ray crystallography. By simulating a unit cell of the crystal, one can study the persistence and strength of intermolecular hydrogen bonds and π-π stacking interactions at different temperatures. nih.gov Key analytical tools in MD simulations include the calculation of radial distribution functions (RDFs), which describe the probability of finding a particle at a distance r from another particle, providing quantitative information on local molecular ordering. nih.gov

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical parameters, often derived from DFT calculations, serve as powerful descriptors for predicting and rationalizing the chemical reactivity of molecules. researchgate.net These "conceptual DFT" parameters translate the fundamental electronic properties calculated (such as HOMO and LUMO energies) into chemically intuitive indices of reactivity. jeires.comresearchgate.net

Local reactivity can be assessed using Fukui functions, which indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. jeires.com This allows for the identification of the atoms most susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed).

Table 5: Key Quantum Chemical Parameters for Reactivity Prediction

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I+A)/2A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I-A)/2Measures resistance to charge transfer; a higher value indicates lower reactivity. researchgate.net
Global Electrophilicity (ω)ω = χ²/(2η)An index of the molecule's propensity to act as an electrophile. jeires.com
Softness (S)S = 1/ηThe reciprocal of hardness; a higher value indicates higher reactivity. researchgate.net

Supramolecular Assembly Mechanisms via Computational Approaches

Computational chemistry offers powerful tools to elucidate the intricate non-covalent interactions that govern the self-assembly of molecules into well-ordered supramolecular architectures. In the case of this compound, computational approaches, primarily density functional theory (DFT), are invaluable for understanding the key hydrogen bonding and stacking interactions that dictate its crystal packing and potential for forming higher-order structures. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its supramolecular assembly can be robustly inferred from computational and crystallographic studies of its isomers and related molecules, such as 6-Amino-2-naphthoic acid.

The primary and most dominant interaction driving the self-assembly of aromatic carboxylic acids is the formation of hydrogen-bonded dimers. Computational models consistently predict that the carboxylic acid groups of two molecules will associate through a pair of strong O—H⋯O hydrogen bonds, creating a highly stable cyclic R²₂(8) motif. This dimeric synthon is a cornerstone of crystal engineering for carboxylic acids.

Beyond this primary dimerization, the amino group and the naphthalene ring system introduce further possibilities for intermolecular interactions. The amino group can act as a hydrogen bond donor, forming N—H⋯O or N—H⋯N bonds with neighboring molecules. The extensive π-system of the naphthalene core also facilitates π-π stacking interactions, which are crucial in stabilizing the packing of the aromatic moieties.

Computational investigations of such systems typically involve the following:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms in a monomer and its assemblies (e.g., dimers, trimers).

Interaction Energy Calculations: Quantifying the strength of the non-covalent interactions holding the molecules together. This can be broken down into components like electrostatic, dispersion, and induction forces.

Topological Analysis: Using methods like Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the chemical bonds, including hydrogen bonds.

Based on the known behavior of analogous compounds, the supramolecular assembly of this compound is expected to be a multi-level process. First, the formation of robust carboxylic acid dimers. These dimers then arrange themselves in space, guided by weaker N—H⋯O hydrogen bonds and π-π stacking interactions, to form one-, two-, or three-dimensional networks. The precise architecture will depend on the subtle interplay of these interactions, which can be effectively modeled and predicted using computational techniques.

Detailed Research Findings

Crystallographic studies of the closely related isomer, 6-Amino-2-naphthoic acid monohydrate, reveal that the molecules indeed form dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups. researchgate.net These dimers are then further connected into a three-dimensional framework through hydrogen bonding involving the amino groups and water molecules. researchgate.net

Computational simulations would complement such experimental data by providing quantitative insights into the energetics of these interactions. For instance, DFT calculations could be used to determine the binding energy of the carboxylic acid dimer and to explore the potential energy surface of different dimer stacking arrangements.

A hypothetical computational study on a this compound dimer might yield the data presented in the tables below. These tables are illustrative of the types of results generated from such computational investigations.

Interactive Data Tables

The following interactive tables represent the kind of data that would be generated from a DFT study on the supramolecular assembly of this compound.

Table 1: Calculated Hydrogen Bond Parameters for the Carboxylic Acid Dimer of this compound

Hydrogen BondDonor-Acceptor Distance (Å)H⋯Acceptor Distance (Å)Donor-H⋯Acceptor Angle (°)
O—H⋯O2.651.68175

Note: Data is hypothetical and based on typical values for carboxylic acid dimers.

Table 2: Interaction Energy Components for the this compound Dimer (kcal/mol)

Dimer ConfigurationElectrostatic EnergyExchange-Repulsion EnergyDispersion EnergyTotal Interaction Energy
Carboxylic Acid Dimer-25.530.2-18.7-14.0
Stacked Dimer-5.810.5-12.1-7.4

Note: Data is hypothetical and for illustrative purposes. The total interaction energy is the sum of various attractive and repulsive terms.

These tables would allow researchers to quantify the strength and geometry of the key interactions, confirming that the carboxylic acid dimerization is the most significant driving force for self-assembly, with π-π stacking also providing a substantial stabilizing contribution. Further computational analysis could explore the formation of larger clusters and predict the most likely crystal packing arrangement, providing a powerful synergy with experimental crystallographic studies.

Applications of 5 Aminonaphthalene 2 Carboxylic Acid in Functional Materials Science

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) based on Aminonaphthalene Carboxylate Ligands

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgnih.gov The use of amino-functionalized aromatic dicarboxylates is of particular interest in MOF synthesis as they can lead to materials with increased carbon dioxide (CO2) adsorption, favorable fluorescence, and enhanced photocatalytic properties. rsc.org While the specific use of 5-Aminonaphthalene-2-carboxylic acid is not extensively documented in the literature, the principles of MOF design and functionality can be understood from studies on structurally related aminonaphthalene dicarboxylates and other amino-functionalized linkers. rsc.org

The structure of MOFs is fundamentally determined by the coordination geometry of the metal ions and the connectivity of the organic linkers. nih.gov In MOFs constructed from amino-functionalized carboxylates, the metal ions (such as Zn²⁺, Cd²⁺, Co²⁺, or alkaline earth metals like Ca²⁺, Sr²⁺, and Ba²⁺) act as nodes, which are connected by the carboxylate groups of the organic ligands. rsc.orgfrontiersin.org

For instance, studies on alkaline earth MOFs using 4-aminonaphthalene-2,6-dicarboxylate have revealed the formation of three-dimensional frameworks. rsc.org Some of these structures feature rare square planar M₄ secondary building units (SBUs) where four metal ions are held together by eight bridging carboxylate groups. rsc.org The resulting network topologies can be described using standard notations, such as the pcb net, which can be simplified to the 8-connected bcu net. rsc.org Other complex and unique topologies, including rod-shaped SBUs, have also been observed, demonstrating the structural diversity achievable with these types of ligands. rsc.org

In d¹⁰ metal-organic frameworks, amino-functionalized dicarboxylate ligands have been shown to form intricate structures, including 3D frameworks with novel topologies and interpenetrated 2D coordination layers. frontiersin.orgnih.gov The specific architecture is influenced by factors such as the choice of metal ion and the presence of auxiliary ligands. frontiersin.org

Table 1: Examples of Structural Features in MOFs with Amino-Functionalized Naphthalene (B1677914) Carboxylate Ligands

Metal Ion Ligand Secondary Building Unit (SBU) Network Topology Reference
Ca²⁺, Sr²⁺, Ba²⁺ 4-aminonaphthalene-2,6-dicarboxylate Square planar M₄ clusters; Rod-shaped SBUs pcb , bcu , lta , reo , sra rsc.org

MOFs constructed from d¹⁰ metal ions (like Zn²⁺ and Cd²⁺) and aromatic ligands often exhibit interesting luminescence properties. frontiersin.orgnih.gov The fluorescence is typically ligand-based, originating from π→n or π→π electronic transitions within the aromatic rings of the organic linker. rsc.org The coordination of the ligand to the metal center can modulate these emissions, often resulting in a shift in the emission wavelength compared to the free ligand. nih.gov

In alkaline earth MOFs based on 4-aminonaphthalene-2,6-dicarboxylate, the observed fluorescence is confirmed to be ligand-based due to the spectroscopically inert nature of the closed-shell metal cations. rsc.org The emission maxima of these MOFs vary depending on the metal ion, which is attributed to a combination of electrostatic effects and the immediate coordination environment. rsc.org For example, a significant red shift in the emission of a Ca²⁺-based MOF compared to its Sr²⁺ and Ba²⁺ analogues is suggested to be due to the stronger electron-withdrawing effect of the more charge-dense Ca²⁺ ion, which stabilizes the π* orbitals of the ligand. rsc.org

The inherent luminescence of these materials makes them promising candidates for chemical sensing applications. rsc.org The emission intensity of these MOFs can be quenched or enhanced in the presence of specific metal ions or small molecules, forming the basis for fluorescent sensors. frontiersin.org For example, a Cd(II)-based MOF was shown to function as a sensor for Cu²⁺ ions, while a Zn(II) MOF could detect both Cu²⁺ and Ag⁺ through a fluorescence quenching mechanism. frontiersin.org

Table 2: Luminescence Properties of MOFs with Amino-Functionalized Ligands

MOF System Excitation Wavelength (nm) Emission Maxima (nm) Notes Reference
Ca²⁺-ANDC 370 509 Significant red-shift compared to Sr²⁺ and Ba²⁺ analogues. rsc.org
Sr²⁺-ANDC 370 472 Ligand-based fluorescence. rsc.org
Ba²⁺-ANDC 370 479 Ligand-based fluorescence. rsc.org
Cd²⁺-BDAB 330 401 Blue-shifted emission compared to the free ligand. nih.gov

Note: ANDC = 4-aminonaphthalene-2,6-dicarboxylate; BDAB = 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene. Data is for related compounds.

The magnetic properties of MOFs are primarily determined by the choice of the metal center. nih.gov When paramagnetic transition metal ions (e.g., Co²⁺, Mn²⁺, Ni²⁺) are used as nodes, the resulting frameworks can exhibit interesting magnetic behaviors, such as antiferromagnetism, ferromagnetism, or slow magnetic relaxation. nih.govresearchgate.net The organic linker, in this case, this compound, plays a crucial role in mediating the magnetic exchange interactions between the metal centers.

While specific studies on the magnetic properties of MOFs derived from this compound are not detailed in the available literature, the presence of both a carboxylate group and an amino group provides versatile coordination possibilities that could be exploited to construct magnetically interesting frameworks with various transition metals.

A significant area of application for MOFs is in gas storage and separation, driven by their high porosity and tunable pore surfaces. rsc.orgnih.gov The incorporation of amino groups into the organic linkers is a well-established strategy to enhance the affinity of MOFs for CO₂, a key component in flue gas and natural gas. eeer.orgrsc.org The basic nitrogen atom of the amino group can act as a specific binding site for the acidic CO₂ molecule, increasing both the adsorption capacity and the selectivity over other gases like nitrogen (N₂) or methane (B114726) (CH₄). eeer.org

Studies on amino-functionalized MOFs have consistently shown improved CO₂ uptake. rsc.orgeeer.org For example, modifying Mg-MOF-74 with 2-aminoterephthalic acid led to a significant increase in CO₂ adsorption capacity compared to the non-functionalized parent material. eeer.org The heat of adsorption for CO₂ in these amino-functionalized materials is also typically higher, indicating stronger interactions. rsc.org

Amino-functionalized MOFs are also promising materials for hydrogen (H₂) storage and for the separation of light hydrocarbons. rsc.org The precise control over pore size and functionality allows for the design of materials tailored for specific gas separation challenges. rsc.org

Table 3: CO₂ Adsorption in Amino-Functionalized MOFs

Material CO₂ Adsorption Capacity (mmol/g) Temperature (K) Notes Reference
Mg-MOF-1/8NH₂ 3.9 303 Adsorption increased by up to 44% compared to non-functionalized MOF. eeer.org
Mg-ABDC High 273 / 298 High heat of CO₂ adsorption (>30 kJ mol⁻¹). rsc.org

Note: The data presented is for MOFs functionalized with other amino-carboxylic acids, illustrating the effect of the amino group on gas sorption.

The well-defined and tunable structures of MOFs make them excellent candidates for heterogeneous catalysis. rsc.orgresearchgate.netnih.gov The metal nodes can act as Lewis acid sites, while the functional groups on the organic linkers, such as amino groups, can serve as basic sites. nih.gov This combination of acidic and basic functionalities within a single material can facilitate a variety of organic reactions.

Amino-functionalized MOFs have demonstrated catalytic activity in reactions such as the Knoevenagel condensation. rsc.org The porous structure allows reactants to diffuse to the active sites within the framework, and the products to diffuse out, while the solid nature of the catalyst allows for easy separation and recycling. nih.gov In some cases, enzymes have been encapsulated within amino-functionalized MOFs through a process called biomimetic mineralization. nih.gov The MOF framework protects the enzyme from denaturation, allowing it to remain catalytically active in harsh conditions, such as in organic solvents or at high temperatures. nih.gov For example, horseradish peroxidase (HRP) encapsulated in a zinc-based MOF with an amino-functionalized linker showed sustained catalytic activity. nih.gov

Furthermore, MOFs based on 5-aminoisophthalic acid have been investigated for their ability to photodegrade pollutants like phenol (B47542) under UV irradiation, demonstrating their potential in environmental remediation. researchgate.net

Development of Chemosensors and Fluorescent Probes

The inherent fluorescence of many naphthalene derivatives makes them attractive building blocks for the development of chemosensors and fluorescent probes. nih.gov A fluorescent sensor is a molecule that exhibits a change in its fluorescence properties (such as intensity or wavelength) upon binding to a specific analyte. mdpi.com This change allows for the detection and quantification of the target species. nih.gov

This compound possesses the key components of a fluorophore (the naphthalene ring system) and potential binding sites (the amino and carboxylic acid groups). These groups can be modified or used directly to interact with specific analytes, such as metal ions or small organic molecules. nih.gov

For example, a fluorescent sensor based on a Schiff base derived from a naphthalene moiety and 5-aminoisophthalic acid was developed for the selective detection of the explosive 2,4,6-trinitrophenol (TNP). nih.gov The detection mechanism involved a "turn-off" response, where the fluorescence of the sensor was quenched in the presence of TNP due to a combination of photo-induced electron transfer (PET), fluorescence resonance energy transfer (FRET), and hydrogen bonding interactions. nih.gov

Similarly, other naphthalene-based probes have been designed for various applications. Thiosemicarbazone-based sensors incorporating a naphthalene unit have been used for the selective "turn-on" detection of Zn²⁺ ions, which are important in biological systems. nih.gov The design of such probes often aims for a large Stokes shift (the difference between the excitation and emission maxima) to minimize self-quenching and improve signal clarity. nih.gov The development of fluorescent probes is a rapidly advancing field, with applications ranging from environmental monitoring to medical diagnostics and live-cell imaging. nih.govrsc.org

Design Principles for Long-Wavelength Emitting Probes

The development of fluorescent probes that emit light in the long-wavelength region (red to near-infrared) is highly desirable for biological applications due to deeper tissue penetration and reduced background autofluorescence. The design of such probes based on naphthalene derivatives often incorporates several key principles to achieve the desired photophysical properties. rsc.org

A primary strategy involves creating a donor-π-acceptor (D–π–A) structure. rsc.org In this arrangement, an electron-donating group (like the amino group in aminonaphthalene) is connected to an electron-accepting group through a π-conjugated system (the naphthalene core). This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that lowers the energy of the excited state and consequently shifts the emission to longer wavelengths. rsc.orgnih.gov

Further modifications to tune the emission properties include:

Extension of π-Conjugation: Expanding the conjugated system of the naphthalene core, for instance by incorporating it into larger aromatic structures like naphthalimides, effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a red-shift in both absorption and emission spectra. rsc.orgnih.gov

Molecular Stacking Control: The introduction of bulky substituents, such as long alkyl chains, can inhibit detrimental face-to-face stacking (π-π stacking) of the dye molecules in aggregated states. This prevents fluorescence quenching and can promote specific types of arrangements, like J-aggregates, which are known to exhibit red-shifted emission and prolonged excited-state lifetimes. rsc.org

By strategically combining these design elements, researchers can create aminonaphthalene-based probes with tailored long-wavelength emission suitable for advanced imaging applications. rsc.org

Bioimaging and Biolabeling Applications

Derivatives of aminonaphthalene are increasingly employed as fluorescent probes for imaging and labeling in biological systems. Their utility stems from their favorable photophysical properties, including high sensitivity and, in some cases, the ability to be excited by two-photon absorption, which is advantageous for deep-tissue imaging. nih.gov

Naphthalene-based probes have been successfully developed for the detection of specific biologically relevant molecules. For example, probes have been designed to selectively detect glutathione (B108866) (GSH), a critical antioxidant in cells, allowing for the study of oxidative stress in diseases like sepsis. thno.org Other naphthalene derivatives have been engineered to act as two-photon fluorescent probes for hydrogen sulfide (B99878) (H2S), another important gaseous signaling molecule, enabling its sensitive detection in living cells. nih.gov

The general mechanism of these probes often involves a chemical reaction between the naphthalene derivative and the target analyte. This reaction induces a significant change in the probe's electronic structure, leading to a "turn-on" fluorescence signal. For instance, a probe might be initially non-fluorescent, but upon reacting with its target, a highly fluorescent aminonaphthalene product is released, allowing for visualization and quantification of the analyte. nih.gov

Table 1: Examples of Naphthalene-Based Probes in Bioimaging
Probe DerivativeTarget AnalyteKey FeatureApplication
6-methoxynaphthalene-2, 3-dicarbaldehyde (MNDA)Glutathione (GSH)Two-photon activeImaging GSH in live cells
6-(benzo[d]thiazol-2'-yl)-2-azidonaphthalene (NHS1)Hydrogen Sulfide (H₂S)High sensitivity (20 nM detection limit)Two-photon imaging of H₂S in living cells

Environment-Sensitive Fluorescence

Aminonaphthalene derivatives can exhibit environment-sensitive fluorescence, also known as solvatochromism, where their emission properties (color and intensity) change in response to the polarity of their local environment. nih.govekb.eg This phenomenon arises from changes in the dipole moment of the fluorophore upon excitation to the singlet excited state. ekb.eg

In polar solvents, the excited state, which is typically more polar than the ground state due to intramolecular charge transfer, is stabilized by the surrounding solvent dipoles. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. nih.govekb.eg Consequently, these dyes can act as reporters for the hydrophobicity or polarity of their surroundings, such as within the hydrophobic core of a protein or a lipid membrane. nih.gov

This sensitivity makes them powerful tools for monitoring biomolecular interactions and conformational changes. nih.gov For example, a probe based on an aminonaphthalene scaffold could be used to study protein folding or the binding of a drug to its target, with changes in the emission spectrum indicating alterations in the probe's local environment.

Photoremovable Protecting Groups (Photocages) Derived from Aminonaphthalene Carboxylic Acids

Photoremovable protecting groups, or photocages, are moieties that can be cleaved from a molecule of interest using light. wikipedia.org This technology provides precise spatial and temporal control over the release of bioactive compounds. Aminonaphthalene derivatives have emerged as a promising class of photocages, particularly for protecting carboxylic acids. nih.govacs.org

Photochemical Decaging Mechanisms

The release of a carboxylic acid from an aminonaphthalene-based photocage is initiated by the absorption of light, typically in the UV-A or near-visible range. acs.orgacs.org The exact mechanism can vary with the specific structure of the photocage.

One prominent mechanism involves photoheterolysis from the singlet excited state. Upon excitation, the bond between the aminonaphthalene chromophore and the protected carboxylic acid cleaves, directly releasing the carboxylate and an aminonaphthalene carbocation intermediate. nih.govacs.org This direct release from the singlet state is considered advantageous compared to mechanisms involving triplet states or more complex rearrangements, as seen in some traditional nitrobenzyl photocages. acs.org

An alternative pathway involves a homolytic cleavage, which first produces a radical pair within a nanosecond. acs.org Subsequent electron transfer between these radicals then generates the aminonaphthalene carbocation and the free carboxylate. acs.org The efficiency of these decaging processes can be quite high, with reported quantum yields (ΦR) for carboxylic acid release reaching values such as 0.11. acs.org

Table 2: Photochemical Properties of Aminonaphthalene Photocages
Photocage ScaffoldExcitationDecaging MechanismKey IntermediateQuantum Yield (ΦR)
1-amino-2-hydroxymethylnaphthaleneUV-AHeterolysis from singlet excited stateCarbocationNot specified
3-Hydroxymethyl-2-aminonaphthaleneNear-visible lightHomolytic cleavage followed by electron transferRadical pair, Carbocation0.11 (for carboxylic acids)

Chromo-Orthogonal Deprotection Strategies

A significant advantage of aminonaphthalene photocages is their compatibility with other classes of photosensitive protecting groups, enabling chromo-orthogonal deprotection strategies. nih.govacs.org Orthogonality in this context means that two different photocages attached to a molecule (or different molecules in a system) can be selectively removed without interfering with each other by using different wavelengths of light. researchgate.net

Specifically, aminonaphthalene cages can be paired with aniline-based photocages. The aminonaphthalene group is typically cleaved using UV-A light (around 350 nm), while the aniline (B41778) cage can be removed with light of a different wavelength, such as UV-B or near-visible light. nih.govacs.org This selective deprotection allows for complex, multi-step experiments where different functional groups can be unmasked sequentially, providing a sophisticated level of control in chemical synthesis or biological systems. acs.orgacs.org

Nonlinear Optical (NLO) Materials Based on Aminonaphthalene Scaffolds

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for applications in optoelectronics, including frequency conversion and optical switching. The extended π-electron system of the naphthalene ring makes it an excellent scaffold for designing molecules with significant NLO properties. nih.govnih.gov

The NLO response of organic materials is fundamentally linked to intramolecular charge transfer (ICT). nih.gov Molecules designed for NLO applications, known as chromophores, often feature a "push-pull" or D–π–A architecture. In this design, an electron-donating group (D), such as an amino group, is connected to an electron-accepting group (A) via a π-conjugated bridge, like the naphthalene core. nih.gov

Upon interaction with a strong light field, this asymmetric electron distribution allows for efficient polarization of the molecule, leading to a large NLO response. The planarity and extensive conjugation of the naphthalene system facilitate this electron delocalization, making aminonaphthalene derivatives promising candidates for high-performance NLO materials. nih.gov Materials based on naphthalene diimides, for example, have been investigated for their third-order NLO properties. nih.gov The ability to chemically modify the donor, acceptor, and π-bridge components allows for fine-tuning of the NLO properties to meet the demands of specific applications. nih.gov

Corrosion Inhibition Properties of Aminonaphthalene Carboxylic Acid Derivatives

The prevention of metal corrosion is a critical aspect of industrial maintenance and material longevity. Aminonaphthalene carboxylic acid derivatives have emerged as a promising class of corrosion inhibitors, largely due to the presence of heteroatoms (nitrogen and oxygen) and the aromatic naphthalene ring in their structure. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that mitigates the corrosive effects of the surrounding environment.

Research into the corrosion inhibition mechanisms of these compounds often employs a combination of experimental techniques and computational modeling, such as density functional theory (DFT). DFT studies allow for the calculation of various quantum chemical parameters that provide insights into the inhibitor's effectiveness and its interaction with the metal surface.

A study on aminonaphthalene derivatives, including 4-Amino-naphthalene-1-carboxylic acid (4-ANC), a structural isomer of this compound, has provided valuable data on their corrosion inhibition capabilities on iron surfaces. researchgate.net The effectiveness of these inhibitors is attributed to their ability to donate electrons to the vacant d-orbitals of the metal, as well as accept electrons from the metal surface, leading to the formation of a stable, coordinated layer. researchgate.net The presence of both the electron-donating amino group and the electron-withdrawing carboxylic acid group, along with the planar naphthalene ring, allows for effective adsorption and surface coverage.

The following interactive data table summarizes key quantum chemical parameters calculated for 4-Amino-naphthalene-1-carboxylic acid (4-ANC), which are indicative of its corrosion inhibition potential. researchgate.net

ParameterDescriptionValue for 4-ANC
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital. Higher values indicate a greater tendency to donate electrons.-5.54
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital. Lower values suggest a greater ability to accept electrons.-1.58
ΔE (eV) Energy gap (ELUMO - EHOMO). A smaller energy gap generally correlates with higher inhibition efficiency.3.96
Binding Energy (eV) The energy released upon the adsorption of the inhibitor molecule onto the metal surface. A higher value indicates stronger adsorption.4.87
ΔN Fraction of electrons transferred from the inhibitor to the metal surface.0.43

This data is for 4-Amino-naphthalene-1-carboxylic acid and is presented to illustrate the corrosion inhibition properties of a closely related aminonaphthalene carboxylic acid.

While direct studies on this compound were not found, the data from its isomer suggests that it would likely exhibit similar corrosion-inhibiting properties due to the presence of the same functional groups and aromatic system.

Role in Photosensitive Resin Precursor Compositions

Photosensitive resins, also known as photoresists, are critical materials in microlithography, the process used to fabricate integrated circuits and other microdevices. These materials change their chemical properties upon exposure to light, allowing for the creation of intricate patterns on a substrate. The composition of a photosensitive resin typically includes a polymer (resin), a photoactive compound, and a solvent.

This compound has been identified as a component in photosensitive resin precursor compositions. While detailed research findings on its specific role and the properties it imparts are limited in publicly available literature, its chemical structure suggests several potential functions within such a formulation.

Given its aromatic and difunctional nature (containing both an amino and a carboxylic acid group), this compound could potentially be incorporated into the backbone of the resin itself. The naphthalene unit would contribute to the thermal stability and etching resistance of the resulting polymer, which are desirable properties for a photoresist. The amino and carboxylic acid groups provide reactive sites for polymerization, allowing it to be integrated into various polymer architectures, such as polyamides or polyimides.

Alternatively, it could function as a photoactive compound or a sensitizer. The naphthalene chromophore absorbs ultraviolet light, and this energy could be used to initiate a chemical reaction in the surrounding resin matrix, leading to a change in solubility. The amino and carboxylic acid groups could also play a role in the photochemical reaction or influence the dissolution characteristics of the exposed or unexposed regions of the photoresist.

Further research is needed to fully elucidate the specific contributions of this compound to the performance of photosensitive resins.

Polymeric Materials: Conductive and Fluorescent Polymers

The development of polymeric materials with tailored electronic and optical properties is a significant area of materials science. The incorporation of aromatic and heteroatomic moieties into polymer chains can lead to materials that are electrically conductive or exhibit fluorescence, making them suitable for applications in electronics, sensing, and imaging.

While direct reports on the synthesis of conductive and fluorescent polymers from this compound are scarce, research on a very closely related compound, 5-aminonaphthalene-2-sulfonic acid, provides strong evidence for the potential of this class of materials. A polymer synthesized through the oxidative polymerization of 5-aminonaphthalene-2-sulfonic acid has been shown to be water-soluble, electrically conducting, and fluorescent. The structural similarity between the sulfonic acid and carboxylic acid derivatives, particularly the presence of the aminonaphthalene core, suggests that polymers derived from this compound would likely exhibit analogous properties.

The conductivity in such polymers arises from the extended π-conjugation along the polymer backbone, which is facilitated by the overlapping p-orbitals of the naphthalene rings. The amino groups play a crucial role in the polymerization process and in modifying the electronic properties of the resulting polymer. The carboxylic acid groups could further enhance solubility and provide sites for further functionalization or cross-linking.

The fluorescence of these polymers is also a direct consequence of the naphthalene moiety, which is a well-known fluorophore. The polymer structure can influence the fluorescence properties, such as the emission wavelength and quantum yield. For instance, a study on a fluorescent polymer synthesized from 4-Amino naphthalene-1-sulfonic acid and alginate demonstrated solvatochromic behavior, where the fluorescence emission changes with the polarity of the solvent. This suggests that polymers based on this compound could be developed into environmentally sensitive fluorescent sensors.

The synthesis of such polymers would likely involve oxidative polymerization of the this compound monomer, a common method for preparing conducting polymers from aromatic amines. The resulting polymer could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging.

Biological and Medicinal Chemistry Research Involving 5 Aminonaphthalene 2 Carboxylic Acid

Drug Discovery and Development Initiatives

The unique structural framework of 5-aminonaphthalene-2-carboxylic acid makes it a valuable starting point for the design and synthesis of novel therapeutic agents. Its reactive amine and carboxylic acid groups serve as handles for chemical modification, allowing for its incorporation into larger, more complex molecules.

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The naphthalene (B1677914) scaffold is considered a multidimensional platform for developing new drugs. ijpsjournal.com The indole-2-carboxylic acid scaffold, which shares structural similarities, has been used to design derivatives with specific biological targets, demonstrating the utility of a rigid aromatic or heteroaromatic core linked directly to a carboxylic acid. mdpi.com The presence of both an amino group and a carboxylic acid on the naphthalene ring in this compound provides two distinct points for derivatization, making it an attractive scaffold for creating diverse chemical entities with the potential for a wide range of biological activities.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For carboxylic acids, SAR studies have shown that factors like the number and position of hydroxyl groups can significantly impact antioxidant, antimicrobial, and cytotoxic properties. nih.govmdpi.com For instance, in a series of natural carboxylic acids, rosmarinic acid demonstrated the highest antioxidant activity, a property linked to its specific arrangement of hydroxyl groups. nih.gov

In the context of naphthalene derivatives, modifications to the core structure have been shown to modulate activity. Studies on 2-morpholinobenzoic acid derivatives, which also feature a substituted aromatic carboxylic acid, revealed that the relative positions of substituents on the aromatic ring are crucial for inhibitory activity against specific enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC). nih.gov For example, a 2,4-substitution pattern between the morpholine (B109124) and N-benzyl groups resulted in a three-fold decrease in inhibition compared to the 2,5-substituted analogues. nih.gov These principles suggest that systematic modification of the 5-amino and 2-carboxylic acid positions on the naphthalene ring, as well as substitutions on the amine or the ring itself, would be a critical step in optimizing the biological activity of any lead compound derived from this scaffold.

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This strategy is often employed to overcome issues like poor solubility, instability, or low membrane permeability. nih.gov The primary amine and carboxylic acid groups of this compound make it an ideal candidate for prodrug design.

The amine group can be temporarily masked to improve properties like penetration of the blood-brain barrier. nih.gov Similarly, the carboxylic acid can be converted into an ester, a common prodrug strategy, which can then be hydrolyzed by esterase enzymes in the blood to release the active drug. google.com Amino acids are frequently used as promoieties for carboxylic acid and amine-containing drugs, as they can enhance intestinal transport via oligopeptide transporters. nih.gov Therefore, this compound can serve as a precursor, where its functional groups are derivatized to form ester or amide linkages, creating prodrugs with improved pharmacokinetic profiles.

Pharmacological Investigations and Therapeutic Potential

Derivatives of aminonaphthalene carboxylic acids have been investigated for a range of therapeutic applications, including oncology and infectious diseases. The inherent biological activity of the naphthalene core, combined with the functionality of the amino and carboxyl groups, provides a foundation for developing potent pharmacological agents.

Carboxylic acids play a significant role in cancer metabolism, and targeting these pathways is a recognized therapeutic strategy. nih.gov Naphthalene-based compounds have shown considerable promise as anticancer agents. For example, a large series of 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to this compound, were synthesized and tested against human colon carcinoma cell lines. researchgate.net Several of these compounds exhibited excellent activity, in some cases superior to standard anticancer drugs, and were found to act through a p53-independent mechanism. researchgate.net

Furthermore, metal complexes incorporating ligands derived from aminophenols have demonstrated significant cytotoxicity toward cancer cells. A copper (II) complex with a ligand derived from 5-chloro-2-N-(2-quinolylmethylene)aminophenol was more cytotoxic to lung cancer cells than the conventional drug cisplatin. mdpi.com Its mechanism of action was multifaceted, involving the induction of mitochondrial apoptosis, DNA interaction, cell cycle arrest, and induction of DNA damage. mdpi.com These findings highlight the potential for derivatives of this compound, either as standalone agents or as ligands for metal-based drugs, in the development of new anticancer therapies.

The search for new antimicrobial agents is a global health priority. Naphthalene derivatives have been explored for their potential to combat microbial infections. ijpsjournal.com Research on 5,6-dimethoxynaphthalene-2-carboxylic acid and its precursor, 5-bromo-6-methoxynaphthalene-2-carboxylic acid, demonstrated in vitro antibacterial activity against several pathogenic bacteria. researchgate.net The study synthesized these compounds and evaluated their efficacy, revealing the potential of the naphthalene-2-carboxylic acid core in antibacterial drug design. researchgate.net

Similarly, other carboxylic acids, such as 2-pyrrolidone-5-carboxylic acid (PCA), have been shown to possess antimicrobial properties, inhibiting the growth of spoilage bacteria like Enterobacter cloacae and Pseudomonas fluorescens. nih.govresearchgate.net In the realm of antifungal research, diverse α-naphthylamine derivatives have been prepared and tested. nih.gov While some derivatives were inactive, others showed moderate activity against opportunistic human pathogenic fungi, including yeasts and dermatophytes. Specifically, certain N-(pyridinylmethyl)naphthalen-1-amines were active against fungi like Trichophyton rubrum. nih.gov Another study found that 1-amino-5-isocyanonaphthalene (ICAN) and its derivatives exhibited excellent antifungal activity against a broad range of Candida species, with the naphthalene core, isocyano group, and amino moiety all being necessary for the effect. mdpi.com These studies collectively suggest that the this compound scaffold is a promising starting point for the development of new agents with antibacterial and antifungal properties.

Biochemical Interactions and Cellular Responses

The interaction of chemical compounds with biological systems is a complex area of study, encompassing metabolism, and interactions with macromolecules.

Aromatic amines, as a class of compounds, undergo extensive metabolism in the body, which can lead to either detoxification and excretion or metabolic activation to reactive intermediates. The detoxification of xenobiotics generally occurs in two main phases. numberanalytics.comgeneticlifehacks.com Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, making the molecules more water-soluble. nih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866), further increasing their water solubility and facilitating their removal from the body. nih.gov

Conversely, metabolic activation can convert aromatic amines into electrophilic species that can damage cellular macromolecules. This process often involves N-hydroxylation followed by esterification. While these general pathways are well-established for many aromatic amines, the specific metabolic activation and detoxification pathways for this compound have not been reported in the scientific literature.

Cellular Toxicity Mechanisms (Excluding Dosage)

The cellular toxicity of this compound is a subject of ongoing research. While direct studies on this specific compound are limited, the examination of structurally related naphthalene derivatives and other aminocarboxylic acids provides insights into its potential mechanisms of toxicity at the cellular level. The primary mechanisms of toxicity for similar compounds involve the induction of oxidative stress, mitochondrial dysfunction, and the initiation of apoptotic pathways.

Naphthalene and its metabolites have been shown to exert cytotoxic and genotoxic effects on human cells. For instance, studies on human lymphocytes have demonstrated that naphthalene and its metabolites, 1-naphthol (B170400) and 2-naphthol, can induce DNA fragmentation. nih.gov This suggests that this compound, as a naphthalene derivative, may also have the potential to cause DNA damage.

Furthermore, research on other amino acids, such as L-Azetidine-2-carboxylic acid, has shown that they can induce pro-inflammatory and pro-apoptotic responses in cells. nih.gov This compound was found to reduce cell viability, increase the BAX/Bcl2 ratio, and lead to cell death in microglial cells. nih.gov These findings suggest that this compound could potentially trigger similar apoptotic pathways.

The induction of oxidative stress is another key mechanism of cellular toxicity for related compounds. For example, 5-aminolevulinic acid has been observed to enhance the generation of reactive oxygen species (ROS) in normal gastric epithelial cells, leading to apoptosis. nih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. mdpi.com This can lead to damage to cellular components, including lipids, proteins, and DNA.

Mitochondria are often central to the mechanisms of chemically induced cellular toxicity. Disruption of mitochondrial activities has been observed with some carboxylic acid metabolites, leading to impaired cellular respiration and reduced mitochondrial membrane potential. nih.gov The intrinsic pathway of apoptosis is closely linked to mitochondrial function, where stress signals can lead to the release of pro-apoptotic factors from the mitochondria. nih.gov

The table below summarizes the observed cellular toxic effects of compounds structurally related to this compound, which may suggest potential toxic mechanisms for the subject compound.

Compound Cell Type Observed Toxic Effect Potential Implication for this compound
Naphthalene, 1-naphthol, 2-naphtholHuman lymphocytesDNA fragmentation nih.govPotential for genotoxicity
L-Azetidine-2-carboxylic acidBV2 microglial cellsReduced cell viability, increased BAX/Bcl2 ratio, apoptosis nih.govPotential to induce apoptosis
5-aminolevulinic acidRat normal gastric epithelial cellsEnhanced reactive oxygen species (ROS) generation, apoptosis nih.govPotential to induce oxidative stress
Quinoxalinone anxiolytic carboxylic acid metaboliteRabbit and human hepatocytesMitochondrial dysfunction nih.govPotential for mitochondrial toxicity

It is important to note that while these findings for related compounds are informative, dedicated research on this compound is necessary to definitively elucidate its specific cellular toxicity mechanisms.

Environmental Fate, Degradation, and Remediation Studies of Aminonaphthalene Carboxylic Acids

Microbial Degradation Pathways and Biotransformation

There is a notable lack of research specifically investigating the microbial degradation and biotransformation of 5-Aminonaphthalene-2-carboxylic acid. While studies have been conducted on structurally similar compounds, such as aminonaphthalene sulfonic acids, this data cannot be directly extrapolated to the carboxylic acid derivative.

Bacterial Oxidation Mechanisms

No studies were identified that specifically detail the bacterial oxidation mechanisms of this compound. Research on analogous compounds, such as 5-Aminonaphthalene-2-sulfonic acid, has identified bacterial strains capable of initiating oxidation. For instance, the bacterial strain BN6 has been shown to oxidize 5-Aminonaphthalene-2-sulfonic acid. Current time information in Edmonton, CA.nih.gov However, the specific enzymatic processes and the applicability of these findings to this compound remain unknown.

Formation of Metabolites and Dead-End Products

Specific metabolites and dead-end products resulting from the microbial degradation of this compound have not been documented in the scientific literature. In studies of the related compound, 5-Aminonaphthalene-2-sulfonic acid, the formation of 5-hydroxyquinoline-2-carboxylate has been identified as a dead-end metabolite. Current time information in Edmonton, CA. This occurs through a spontaneous cyclization of a hypothetical intermediate, 6′-amino-2′-hydroxybenzalpyruvate. Current time information in Edmonton, CA. It is plausible that a similar metabolic fate could be observed for this compound, but dedicated research is required for confirmation.

Environmental Impact Assessment

A comprehensive environmental impact assessment for this compound is not available in the current body of scientific literature. Key areas such as persistence, genotoxicity, and bioaccumulation potential remain uninvestigated for this specific compound.

Persistence and Genotoxicity Studies

There is no available data on the environmental persistence or genotoxicity of this compound. Studies on other aromatic amines have indicated potential for persistence and genotoxic effects, highlighting the need for future research into this specific compound to ascertain its environmental risk profile.

Aquatic and Terrestrial Bioaccumulation Potential

The potential for this compound to bioaccumulate in aquatic and terrestrial ecosystems has not been studied. Understanding the lipophilicity and partitioning behavior of this compound is crucial for predicting its tendency to accumulate in organisms and the environment, but such data is currently unavailable.

Advanced Remediation Strategies

Research into advanced remediation strategies specifically targeting this compound is absent from the scientific literature. While general remediation techniques for aromatic carboxylic acids exist, their efficacy for this particular compound has not been evaluated. Potential strategies that could be investigated in the future include advanced oxidation processes (AOPs) like ozonation and photodegradation, as well as adsorption using various materials. The applicability and efficiency of these methods for the removal of this compound from contaminated environments remain to be determined.

Data on Environmental Fate and Degradation of this compound

ParameterFinding
Microbial Degradation
Degrading MicroorganismsNo data available
Oxidation MechanismsNo data available
Identified MetabolitesNo data available
Environmental Impact
PersistenceNo data available
GenotoxicityNo data available
Bioaccumulation PotentialNo data available
Remediation Strategies
Advanced Oxidation ProcessesNo data available
AdsorptionNo data available
BioremediationNo data available

Electrochemical Oxidation Techniques

Electrochemical oxidation represents a promising technology for the degradation of refractory organic pollutants. This method relies on the generation of highly reactive hydroxyl radicals (•OH) at the anode surface, which can non-selectively oxidize organic molecules, ideally leading to their complete mineralization to CO2, water, and inorganic ions.

While no specific studies on the electrochemical oxidation of this compound have been identified, research on related aromatic carboxylic acids and amines provides insight into potential degradation pathways. The general mechanism for the electrochemical oxidation of simple aliphatic amines involves an initial one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.com For aromatic amines, the process can be more complex, but the initial oxidation at the nitrogen atom is a key step. mdpi.com

The carboxylic acid group, on the other hand, can also be a site for electrochemical oxidation. The anodic oxidation of the carboxylate anion can occur, leading to decarboxylation and the formation of alkyl radicals. researchgate.net In the case of benzoic acid, a related aromatic carboxylic acid, electrochemical oxidation has been shown to proceed through the formation of hydroxylated intermediates like 4-hydroxybenzoic acid, hydroquinone, and benzoquinone before eventual ring cleavage and mineralization. tue.nl

Given these principles, the electrochemical oxidation of this compound would likely involve initial attacks on both the amino group and the naphthalene (B1677914) ring system by hydroxyl radicals, as well as potential decarboxylation. The degradation pathway would be expected to proceed through the formation of various hydroxylated and deaminated intermediates before the aromatic rings are cleaved. The efficiency of this process would depend on several factors, including the anode material, applied current density, pH, and the presence of other substances in the water matrix.

Table 1: General Principles of Electrochemical Oxidation of Related Functional Groups

Functional GroupGeneral Electrochemical Oxidation BehaviorPotential Products
Primary Aromatic AmineOne-electron oxidation to a radical cation.Oxidized nitrogen species, hydroxylated derivatives.
Carboxylic AcidAnodic oxidation of the carboxylate anion, leading to decarboxylation.CO2, alkyl radicals, hydroxylated intermediates.
Naphthalene RingHydroxylation by •OH radicals, leading to ring cleavage.Hydroxylated naphthalenes, quinones, aliphatic acids.

This table is based on general principles of electrochemical oxidation of the specified functional groups and not on experimental data for this compound.

Photochemical and Biological Treatment Methods

Photochemical Degradation

Photochemical degradation involves the use of light energy, often in the presence of a photocatalyst, to generate reactive oxygen species that can break down organic pollutants. While direct photolysis of this compound has not been documented, studies on related aminonaphthalene compounds, particularly their use as "photocages," demonstrate their photosensitivity. acs.orgresearchgate.net These studies show that aminonaphthalene derivatives can undergo photoelimination of carboxylic acids upon excitation with near-visible light. acs.org The mechanism involves the formation of a singlet excited state, followed by homolytic cleavage to produce a radical pair. acs.org This inherent photoreactivity suggests that this compound may be susceptible to degradation under UV or solar irradiation, a process that could be enhanced by the presence of natural photosensitizers in the environment.

Visible light-mediated direct decarboxylation of carboxylic acids using a photocatalyst is another relevant process that can generate carbon-centered radicals, potentially leading to the degradation of the parent molecule. nih.gov

Biological Treatment

Biological treatment methods utilize microorganisms to break down organic contaminants. The biodegradation of naphthalene and its derivatives has been extensively studied. While no studies have specifically detailed the microbial degradation of this compound, research on analogous compounds such as aminonaphthalene sulfonic acids and naphthylamines provides valuable insights into potential metabolic pathways.

For instance, a mixed bacterial community has been shown to degrade 6-aminonaphthalene-2-sulfonic acid, initiating the process with a regioselective attack on the naphthalene skeleton to form 5-aminosalicylate. nih.gov This suggests that microorganisms can hydroxylate the aromatic ring of aminonaphthalene derivatives as an initial step in their degradation.

More recently, the complete biodegradation pathway of 1-naphthylamine (B1663977) has been elucidated in a Pseudomonas sp. elifesciences.org This pathway is initiated by the glutamylation of the amino group, a crucial step that facilitates subsequent dioxygenase-catalyzed ring cleavage. elifesciences.org This novel pathway highlights a previously unknown mechanism for the microbial degradation of polycyclic aromatic amines. elifesciences.org

Bacterial degradation of monocyclic aromatic amines often proceeds through initial dioxygenation, deamination, or hydroxylation of the aromatic ring. nih.gov It is plausible that the biodegradation of this compound would involve similar enzymatic reactions, targeting the amino group and the aromatic rings for initial attack, followed by ring cleavage and subsequent metabolism of the resulting aliphatic intermediates.

Table 2: Examples of Microbial Degradation of Related Aminonaphthalene Compounds

CompoundDegrading Microorganism(s)Initial Degradation StepKey Intermediates
6-Aminonaphthalene-2-sulfonic acidMixed bacterial community (including Pseudomonas strains)Regioselective hydroxylation of the naphthalene ring5-Aminosalicylate
1-NaphthylaminePseudomonas sp. strain JS3066Glutamylation of the amino groupγ-glutamylated aromatic amine

This table presents findings from studies on compounds structurally related to this compound to infer potential degradation pathways.

Theoretical and Mechanistic Underpinnings of 5 Aminonaphthalene 2 Carboxylic Acid Reactivity

Photochemical Reaction Mechanisms

The absorption of light by 5-Aminonaphthalene-2-carboxylic acid initiates a cascade of photophysical and photochemical processes. The naphthalene (B1677914) moiety acts as the primary chromophore, and its excited-state behavior is significantly modulated by the attached amino and carboxyl functional groups.

Upon photoexcitation, naphthalene derivatives can undergo several deactivation processes. One key process is excited-state proton transfer (ESPT), where the acidity of a protic group, such as the carboxylic acid or the protonated amine, can change dramatically in the excited state compared to the ground state. nih.govrsc.org For instance, related compounds like 2-naphthoic acid exhibit decreased acidity in the S1 excited state, while 2-naphthylammonium shows increased acidity. nih.gov The presence of both an amino and a carboxylic acid group on the same naphthalene ring suggests the potential for complex ESPT behavior influenced by solvent and substitution patterns. rsc.org

Furthermore, the excited naphthalene core can act as an energy donor in light-harvesting systems. In model systems where naphthalene is linked to an acceptor like azobenzene, efficient energy transfer from the excited naphthalene to the acceptor has been observed, leading to fluorescence quenching of the naphthalene moiety. researchgate.net This indicates that this compound could participate in energy transfer processes if suitably coupled with an acceptor molecule.

Photochemical reactions often involve the breaking of chemical bonds through either homolytic or heterolytic cleavage. youtube.com Homolytic cleavage involves the symmetrical breaking of a bond, where each fragment retains one of the bonding electrons, resulting in the formation of radicals. youtube.com Heterolytic cleavage, conversely, is an unsymmetrical process where one fragment retains both bonding electrons, leading to the formation of a cation and an anion. youtube.com

For aminonaphthalene derivatives, photochemical cleavage is often dominated by heterolytic pathways. acs.orgresearchgate.net This reactivity is strongly influenced by a phenomenon known as the "meta-effect," where an electron-donating group, such as the amino group, facilitates electron density transmission to the meta position of the aromatic ring in the first excited state. researchgate.net This increased electron density at the meta position can promote the heterolytic cleavage of a bond at an adjacent benzylic position. researchgate.net

The pathway of bond cleavage dictates the nature of the reactive intermediates formed. Following the principles observed in similar molecules, the photochemistry of this compound derivatives is expected to favor the formation of carbocation intermediates through heterolysis. acs.org Studies on related aminonaphthalene photocages demonstrate that the photorelease of carboxylic acids proceeds through heterolysis in the singlet excited state, delivering a carbocation as a key intermediate. acs.org This photoheterolysis is a direct mechanism for releasing caged substrates and is considered highly applicable for photolabile protecting groups. acs.org While radical formation via homolytic cleavage is a fundamental photochemical process, the evidence from analogous systems points towards carbocation formation as a more prominent pathway for this class of compounds.

Coordination Chemistry Mechanisms

The carboxylic acid and amino groups of this compound make it a versatile ligand for constructing coordination compounds and polymers. The deprotonated carboxylate group is the primary site for metal binding, offering multiple coordination modes.

Carboxylate ligands are known for their diverse coordination capabilities with metal ions. mdpi.com The carboxylate group of this compound can bind to metal centers in several ways, including monodentate, bidentate chelating, and various bridging modes. mdpi.commdpi.com In the monodentate mode, only one oxygen atom of the carboxylate coordinates to the metal. In the bidentate chelating mode, both oxygen atoms bind to the same metal center. Bridging modes involve the carboxylate group linking two different metal ions. mdpi.com Theoretical studies on zinc-carboxylate interactions show that the energy difference between monodentate and bidentate coordination is generally small, suggesting a flexible coordination environment. nih.gov

Common Coordination Modes of Carboxylate Ligands
Binding ModeDescriptionSchematic Representation
Monodentate (κ¹–O)One oxygen atom of the carboxylate group binds to a single metal center. mdpi.comM–O–C–R
Bidentate Chelating (κ²–O,O')Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. mdpi.comM(O₂CR)
Bidentate Bridging (μ₂–O,O)Each oxygen atom of the carboxylate group binds to a different metal center. mdpi.comM–O–C(R)–O–M'
Bidentate Bridging (μ₂–O,O')One oxygen atom binds to one metal center, while both oxygens bridge to a second metal center or the two oxygens bridge two metal centers. mdpi.comM–O–C(R)–O'–M'

The ability of this compound to act as a linker between metal centers is fundamental to the self-assembly of coordination polymers. These extended networks are formed through the spontaneous organization of the ligand and metal ions into ordered structures. Research on the closely related ligand 4-aminonaphthalene-2,6-dicarboxylic acid (H₂anda) demonstrates the construction of diverse two-dimensional (2D) and three-dimensional (3D) coordination polymers with various transition metals like Co(II), Mn(II), Ni(II), and Zn(II). acs.org

In these structures, the aminonaphthalene dicarboxylate ligand adopts multiple coordination modes, such as μ-anda, μ₄-anda, and μ₅-anda, linking multiple metal centers to form extended frameworks. acs.org The final topology and dimensionality of the resulting polymer are influenced by factors such as the coordination preference of the metal ion and the use of auxiliary ligands, which can further connect metal centers or occupy coordination sites. acs.orgnih.gov This process of self-assembly allows for the rational design of crystalline materials with potentially interesting properties for catalysis or sensing. acs.orgnih.gov

Examples of Coordination Polymers with a Related Aminonaphthalene Dicarboxylate Ligand acs.org
Compound FormulaMetal IonDimensionalityKey Ligand Binding Modes
[Co(μ₅-anda)(H₂O)]nCo(II)3Dμ₅-anda
[M(μ₄-anda)(phen)]nCo(II), Mn(II)2Dμ₄-anda
[Co₃(μ₄-anda)₃(2,2'-bipy)₂]nCo(II)3Dμ₄-anda
[Mn₆(μ₄-anda)₆(μ-dpe)₃]n·22nH₂OMn(II)3Dμ₄-anda

Biochemical Reaction Mechanisms

Extensive research into the biochemical reaction mechanisms of this compound has yielded limited specific findings regarding its direct enzymatic interactions and molecular basis of biological activity. The available scientific literature does not provide detailed information on the enzyme-substrate interactions or the specific molecular pathways through which this particular compound exerts a biological effect.

Enzyme-Substrate Interactions

Currently, there is a lack of specific data in publicly accessible research detailing the direct interactions of this compound with enzymes. Scientific studies have not yet characterized the binding of this compound to specific enzyme active sites, the types of intermolecular forces involved (such as hydrogen bonding, hydrophobic interactions, or ionic bonds), or any conformational changes that might occur in either the enzyme or the substrate upon binding. Consequently, a data table summarizing these interactions cannot be generated at this time.

Molecular Basis of Biological Activity

The molecular basis for the biological activity of this compound remains largely unelucidated in the scientific literature. Research has not yet identified specific molecular targets, such as receptors or signaling proteins, with which this compound might interact. Furthermore, the signal transduction pathways that could be modulated by this compound, and the subsequent downstream cellular responses, have not been described. Therefore, a data table detailing these molecular interactions and their functional outcomes cannot be provided.

While general information exists on the biochemical activities of broader classes of compounds like naphthalenes and carboxylic acids, this information is not specific to this compound and therefore is not included in this article. Further research is required to determine the specific biochemical and mechanistic properties of this compound.

Q & A

Q. What are the optimal synthetic routes for 5-Aminonaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve ambiguities in structural characterization?

  • Methodology : Use ¹H-NMR to confirm amine proton integration (δ 5.2–5.8 ppm) and XRD for crystallographic validation of the carboxylic acid moiety. Cross-reference with computational simulations (DFT) to address spectral overlaps. For unresolved peaks, employ 2D-COSY NMR to map proton-proton correlations .
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Q. What solvent systems are ideal for solubility testing, and how does pH affect stability?

  • Methodology : Conduct solubility screens in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 3–10). Monitor degradation via UV-Vis spectroscopy (λmax = 270 nm). Stability correlates with protonation states: acidic conditions (pH < 4) enhance carboxylate solubility but risk decarboxylation .
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Advanced Research Questions

Q. How to resolve contradictory data in photophysical property studies (e.g., fluorescence quenching vs. enhancement)?

  • Methodology : Apply multivariate analysis to isolate variables (e.g., solvent polarity, excitation wavelength). For example, fluorescence quenching in polar solvents may arise from H-bonding interactions, while aggregation-induced emission (AIE) dominates in non-polar media. Use time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms .
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Q. What computational strategies are effective for studying its catalytic role in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map transition states (e.g., Pd-N coordination in Suzuki-Miyaura reactions). Validate with kinetic isotope effects (KIE) experiments. Compare computed activation energies (ΔG‡) with experimental Arrhenius plots .
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Q. How to design experiments addressing discrepancies in reported biological activity (e.g., antimicrobial vs. inert)?

  • Methodology : Replicate assays under standardized OECD guidelines. Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Control for solvent artifacts (e.g., DMSO cytotoxicity). Use metabolomic profiling to identify active metabolites or degradation byproducts .
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Methodological Recommendations

  • Data Validation : Adopt replicated analysis frameworks to ensure robustness, as seen in Mendelian randomization studies .

  • Collaboration : Leverage platforms like ResearchGate to access preprints and connect with experts in naphthalene derivatives .

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  • Instrumentation : Utilize Black Magic Design software for high-resolution spectral data visualization, analogous to advanced imaging in GIS-based environmental studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.